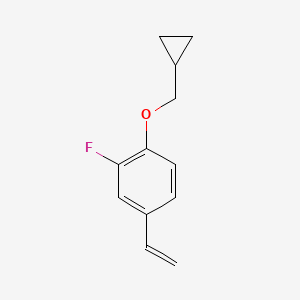
1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene is an organic compound that features a unique combination of functional groups, including a cyclopropylmethoxy group, a fluorine atom, and a vinyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylmethanol, fluorobenzene, and vinylbenzene.
Reaction Steps:
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom and vinyl group can participate in substitution reactions. For example, nucleophilic substitution with reagents like sodium methoxide can replace the fluorine atom with a methoxy group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield cyclopropylmethoxy-2-fluoro-4-vinylbenzene ketone, while reduction may produce cyclopropylmethoxy-2-fluoro-4-vinylbenzene alcohol.
Applications De Recherche Scientifique
1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its vinyl group allows for polymerization, making it useful in creating novel polymers with unique properties.
Biological Studies: The compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological systems.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene involves its interaction with molecular targets through its functional groups:
Molecular Targets: The fluorine atom can form strong hydrogen bonds with biological molecules, while the vinyl group can participate in covalent bonding with nucleophiles.
Pathways Involved: The compound may modulate biological pathways by binding to specific enzymes or receptors, altering their activity and leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of the fluorine atom and vinyl group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-(cyclopropylmethoxy)-4-ethenyl-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c1-2-9-5-6-12(11(13)7-9)14-8-10-3-4-10/h2,5-7,10H,1,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLYNCUOPPDYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)OCC2CC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














